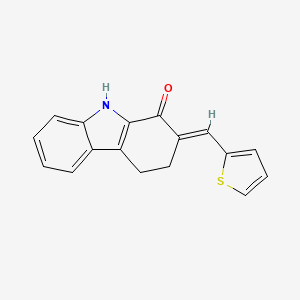

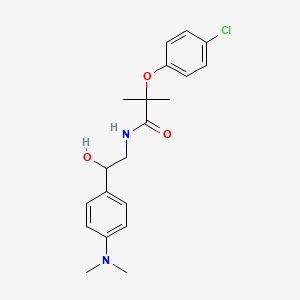

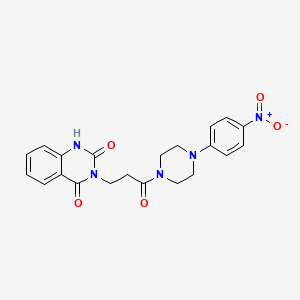

(2E)-2-(thiophen-2-ylmethylidene)-4,9-dihydro-3H-carbazol-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-2-(Thiophen-2-ylmethylidene)-4,9-dihydro-3H-carbazol-1-one, also known as 2E-TMC, is a novel and highly efficient organic compound with a wide range of applications in the fields of organic synthesis, materials science, and biochemistry. It is a highly versatile compound that can be used as a precursor for the synthesis of other compounds, as a catalyst for organic reactions, and as an inhibitor for certain enzymes. Its unique properties make it a valuable tool for scientists and researchers who are looking for new and effective ways to manipulate and study biochemical and physiological processes.

Scientific Research Applications

Novel Polymer Synthesis and Electrochromic Properties

Researchers have synthesized various copolymers containing carbazole, investigating their electrochromic properties. For instance, Aydın and Kaya (2013) synthesized homopolymers and copolymers with thiophene, exploring their spectroelectrochemical and electrochromic properties when coated onto an indium tin oxide (ITO) surface. These materials exhibited significant switching abilities, measured as percent transmittance at their maximum contrast point, with detailed structural characterizations performed using techniques such as FT-IR and X-ray Photoelectron Spectroscopy (XPS) (Aydın & Kaya, 2013).

Light Emitting and Electroactive Polymer Applications

The synthesis of yellow and green light-emitting novel polymers containing carbazole, investigated by Aydın and Kaya (2012), highlights the potential of these materials in creating new polymeric light-emitting diodes (PLEDs) with green and yellow emissions. These polymers, synthesized via Ullmann and Suzuki couplings, demonstrated promising electrochromic and fluorescent properties, suggesting their suitability for PLEDs (Aydın & Kaya, 2012).

Organic Semiconductors for Thin-Film Transistors

New thiophene derivatives functionalized with carbazoles and α-carbolines were synthesized by Han et al. (2015), showcasing their application as organic semiconductors for organic thin-film transistors (OTFTs). These compounds, through a hexamethyldisilazane dielectric surface treatment, achieved high carrier mobility and current on/off ratios, indicating their potential in the development of high-performance OTFTs (Han et al., 2015).

Efficient Solar Cells and OLEDs

Polymers based on carbazole and diketopyrrolopyrrole functionalities have been explored for their application in solar cells and organic light-emitting diodes (OLEDs). Raynor et al. (2016) designed a solution-processable non-fullerene electron acceptor, showcasing its efficiency in bulk-heterojunction devices with high open-circuit voltages, indicating the potential of carbazole-based materials in photovoltaic applications (Raynor et al., 2016).

Antimicrobial and Antitumor Agents

Compounds incorporating the thiophene moiety have been synthesized and evaluated for their antimicrobial and antitumor activities. Gomha et al. (2016) synthesized a series of bis-pyrazolyl-thiazoles incorporating thiophene, which demonstrated promising activities against hepatocellular carcinoma (HepG2) cell lines, highlighting the therapeutic potential of thiophene-containing compounds in medicinal chemistry (Gomha et al., 2016).

properties

IUPAC Name |

(2E)-2-(thiophen-2-ylmethylidene)-4,9-dihydro-3H-carbazol-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NOS/c19-17-11(10-12-4-3-9-20-12)7-8-14-13-5-1-2-6-15(13)18-16(14)17/h1-6,9-10,18H,7-8H2/b11-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOTDWOVLYAEOIL-ZHACJKMWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C(=O)C1=CC3=CC=CS3)NC4=CC=CC=C24 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C\1CC2=C(C(=O)/C1=C/C3=CC=CS3)NC4=CC=CC=C24 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2E)-2-(thiophen-2-ylmethylidene)-4,9-dihydro-3H-carbazol-1-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(Phenylmethoxycarbonylamino)ethyl]-3H-benzimidazole-5-carboxylic acid](/img/structure/B2652816.png)

![N-(1-Cyanocyclohexyl)-2-[(2S,4R)-2-(hydroxymethyl)-4-methoxypyrrolidin-1-yl]acetamide](/img/structure/B2652820.png)

![3-oxo-2-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-N-(m-tolyl)-2,3-dihydro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B2652825.png)

![3-[3-({2-[(3,4-Dimethoxyphenyl)amino]-2-oxoethyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl]propanoic acid](/img/structure/B2652827.png)

![2-[1-(5-chloro-2-methylphenyl)tetrazol-5-yl]sulfanyl-N-prop-2-enylacetamide](/img/structure/B2652838.png)